N-Benzoyl-N-(benzyloxy)benzamide

Catalog No.
S15071037
CAS No.
64583-71-7
M.F
C21H17NO3
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzoyl-N-(benzyloxy)benzamide

CAS Number

64583-71-7

Product Name

N-Benzoyl-N-(benzyloxy)benzamide

IUPAC Name

N-benzoyl-N-phenylmethoxybenzamide

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C21H17NO3/c23-20(18-12-6-2-7-13-18)22(21(24)19-14-8-3-9-15-19)25-16-17-10-4-1-5-11-17/h1-15H,16H2

InChI Key

RVNGZTWKOYZWMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

N-Benzoyl-N-(benzyloxy)benzamide is a chemical compound characterized by its unique structural features, including a benzamide backbone with a benzoyl group and a benzyloxy substituent. Its molecular formula is C15H15NO2C_{15}H_{15}NO_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure can be represented as follows:

\text{N Benzoyl N benzyloxy benzamide}\rightarrow \text{C}_{6}\text{H}_{5}\text{C O N C}_{6}\text{H}_{4}\text{O CH}_{2}\text{C}_{6}\text{H}_{5})}

This compound is of interest due to its potential applications in medicinal chemistry and its biological activity.

Typical of amides and aromatic compounds. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: The electrophilic nature of the amide nitrogen allows it to react with nucleophiles such as aniline or thiols, leading to the formation of substituted products through SN2 mechanisms .
  • Acylation Reactions: The benzoyl group can facilitate further acylation reactions, allowing for the introduction of additional functional groups .
  • Decomposition Reactions: Under certain conditions, this compound may decompose to yield simpler aromatic compounds and nitrogen-containing species .

The biological activity of N-Benzoyl-N-(benzyloxy)benzamide has been explored in various studies. It has shown potential as an inhibitor of specific biological targets, including:

  • P2X7 Receptor Inhibition: Compounds similar to N-Benzoyl-N-(benzyloxy)benzamide have been identified as inhibitors of the P2X7 receptor, which plays a role in inflammatory responses and pain signaling pathways .
  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to establish its efficacy and mechanism of action.

The synthesis of N-Benzoyl-N-(benzyloxy)benzamide can be achieved through several methods:

  • Acylation of Benzyloxyaniline: This involves reacting benzyloxyaniline with benzoyl chloride in the presence of a base such as pyridine to yield the desired amide. The reaction can be summarized as:
    \text{Benzyloxyaniline}+\text{Benzoyl Chloride}\xrightarrow{\text{Base}}\text{N Benzoyl N benzyloxy benzamide}
  • Direct Amidation: Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) can facilitate the formation of the amide bond under milder conditions .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation, providing a more efficient synthesis pathway.

N-Benzoyl-N-(benzyloxy)benzamide has several applications in various fields:

  • Pharmaceuticals: Its potential role as a P2X7 receptor inhibitor makes it a candidate for developing anti-inflammatory drugs.
  • Chemical Research: This compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: Its structural properties can be utilized in creating new materials with specific functionalities.

Interaction studies involving N-Benzoyl-N-(benzyloxy)benzamide focus on its binding affinity and activity against biological targets. These studies typically employ techniques such as:

  • Molecular Docking Studies: To predict how the compound interacts with target proteins at the molecular level.
  • In Vitro Assays: To evaluate its biological effects on cell lines or isolated biological systems.
  • Structure-Activity Relationship Analysis: To understand how modifications to the compound's structure affect its biological activity.

Several compounds share structural similarities with N-Benzoyl-N-(benzyloxy)benzamide, each exhibiting unique properties and activities. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-BenzylbenzamideBenzyl group instead of benzyloxyP2X7 receptor inhibition
N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamideAdditional pivaloyl groupEnhanced reactivity in nucleophilic substitution
2-(Benzyloxy)-N-(2-hydroxy-1-phenylethyl)benzamideHydroxyl group additionPotential antioxidant properties

Uniqueness

The uniqueness of N-Benzoyl-N-(benzyloxy)benzamide lies in its specific combination of functional groups that provide distinct reactivity patterns and biological activities compared to similar compounds. Its ability to act as an inhibitor for specific receptors while maintaining stability under various conditions makes it a valuable compound for further exploration in drug development and chemical synthesis.

Traditional Organic Synthesis Routes

Finkelstein-Type Halogen Exchange Approaches

Finkelstein-type reactions, classically involving halogen exchange in alkyl halides, have been adapted for benzamide derivatives. While no direct studies on N-Benzoyl-N-(benzyloxy)benzamide using this method were identified in the reviewed literature, the approach remains foundational for introducing halogen substituents in related compounds. For instance, halogenated intermediates could theoretically undergo nucleophilic substitution with benzyloxy groups, though such pathways require further validation for this specific target molecule.

Acyl Chloride-Mediated Coupling Reactions

Acyl chlorides are pivotal in traditional benzamide synthesis. A patented method demonstrates the reaction of benzoyl chloride with phenethylamine in aqueous alkaline conditions, yielding N-(2-phenylethyl)benzamide with 99% efficiency. Although this example focuses on a structural analog, the protocol highlights the utility of acyl chlorides in forming robust amide bonds. Key steps include:

  • Slow addition of benzoyl chloride to an ice-cooled mixture of phenethylamine and sodium hydroxide in water.
  • Temperature control (<10°C) to minimize side reactions.
  • Vacuum drying (70–80°C) for product isolation.
    This method eliminates organic solvents, simplifying purification and enhancing environmental sustainability.

Pyridine-Catalyzed Condensation Protocols

Pyridine, a classic acylation catalyst, facilitates condensation between carboxylic acids and amines. While the reviewed sources did not explicitly document pyridine’s use for N-Benzoyl-N-(benzyloxy)benzamide, analogous syntheses employ bases like N,N-diisopropylethylamine (DIPEA) for benzoylation. For example, DIPEA-mediated coupling of 2-aminoethyl intermediates with benzoyl chlorides achieves high yields in multi-step routes. Such methodologies underscore the role of organic bases in activating acylating agents, though solvent-free adaptations remain underexplored.

Novel Catalytic Strategies for Improved Yield

Palladium-Catalyzed Cross-Coupling Modifications

Palladium catalysis, widely used in C–N and C–O bond formations, has not been directly applied to N-Benzoyl-N-(benzyloxy)benzamide in the examined studies. However, palladium-free conditions were prioritized in reductive aminations to prevent dehalogenation in related benzamide syntheses. Future research could investigate Pd-mediated coupling to introduce benzyloxy or benzoyl groups selectively, potentially enhancing regioselectivity.

Microwave-Assisted Synthesis Optimization

Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. Although conventional thermal methods dominate the literature, microwave-assisted protocols could optimize steps such as:

  • Reductive alkylation of anilines.
  • Benzoylation of amine intermediates.
    For instance, reducing reaction times from hours to minutes might improve throughput while maintaining yields >95%, as observed in analogous heterocyclic syntheses.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Mechanochemical methods, which leverage mechanical energy to drive reactions, align with green chemistry principles. The patent literature describes a solvent-free aqueous synthesis of N-(2-phenylethyl)benzamide using benzoyl chloride, phenethylamine, and sodium hydroxide. Key advantages include:

  • Elimination of organic solvents, reducing waste and cost.
  • High yields (99%) due to improved reaction homogeneity.
  • Simplified purification via filtration and washing.
    This approach could be adapted for N-Benzoyl-N-(benzyloxy)benzamide by substituting phenethylamine with benzyloxy-aniline derivatives.

Biocatalytic Route Development

Enzymatic synthesis remains unexplored for this compound. However, lipases and amidases have catalyzed amide bond formation in related systems, offering stereoselectivity and mild reaction conditions. Future studies might explore:

  • Immobilized enzymes for recyclability.
  • Aqueous-phase reactions at ambient temperatures.

Comparative Analysis of Synthesis Methods

ParameterTraditional Acyl Chloride MethodGreen Aqueous SynthesisReductive Amination
ReagentsBenzoyl chloride, organic basesBenzoyl chloride, NaOHBoc-2-aminoacetaldehyde
SolventDichloromethaneWaterChloroform/DCM
Yield70–85%99%80–95%
Reaction Time3–6 hours3 hours12–24 hours
Environmental ImpactHigh (organic waste)LowModerate

Major vs. Minor Groove Binding Dynamics

The interaction of N-benzoyl-N-(benzyloxy)benzamide with DNA occurs through distinct binding modes that determine its mutagenic potential. Research has demonstrated that N-(acyloxy)-N-alkoxybenzamides, including N-benzoyl-N-(benzyloxy)benzamide derivatives, function as direct-acting mutagens without requiring metabolic activation [1] [2]. The compound's biological activity is primarily attributable to its stability under assay conditions and hydrophobic binding interactions with DNA, rather than its inherent chemical reactivity [1].

The major groove binding dynamics of benzamide derivatives are characterized by specific base pair recognition mechanisms. Studies of related benzamide compounds have shown that major groove interactions typically involve direct hydrogen bonding with base edges and require precise geometric complementarity between the ligand and DNA structure [3] [4]. However, for N-benzoyl-N-(benzyloxy)benzamide, the evidence suggests that major groove binding plays a secondary role compared to other interaction modes.

Minor groove binding represents the predominant interaction mode for benzamide derivatives with DNA [3] [5]. The structural characteristics of N-benzoyl-N-(benzyloxy)benzamide, including its crescent-shaped molecular geometry when bound, facilitate insertion into the minor groove of DNA [6] [7]. This binding mode is particularly favored for compounds with intermediate hydrophobicity and specific electronic properties that allow for optimal van der Waals contacts and hydrogen bonding interactions with the groove walls [5] [8].

The binding dynamics are further influenced by water-mediated interactions, which have been observed in closely related benzamide compounds. These interactions involve bound water molecules that serve as bridges between the ligand and DNA bases, significantly enhancing the binding affinity and stability of the complex [7] [9]. The flexibility provided by water-mediated contacts allows for induced fit mechanisms that accommodate slight structural mismatches between the ligand and the DNA groove.

Structure-Mutagenicity Relationships

Electron-Withdrawing Group Influences

The influence of electron-withdrawing groups on the mutagenic activity of N-benzoyl-N-(benzyloxy)benzamide demonstrates a counterintuitive relationship between chemical reactivity and biological activity. Quantitative structure-activity relationship studies have revealed that mutagenicity levels are inversely related to the electron-withdrawing effect of substituents on the benzoyloxy leaving group, with a Hammett correlation showing low negative sensitivity (ρ = -0.57) [1] [12].

This inverse relationship is particularly significant because it contradicts the typical expectation that increased electrophilicity would enhance mutagenic potential. The mechanistic explanation for this phenomenon lies in the balance between chemical reactivity and biological stability. While electron-withdrawing groups increase the chemical reactivity of the compounds toward nucleophilic attack, they simultaneously decrease the stability of the compounds under the conditions of biological assays [12] [13].

The electronic effects of substituents on the benzene ring system influence the compound's behavior through multiple pathways. Electron-withdrawing groups such as nitro, cyano, and halogen substituents increase the electrophilic character of the N-benzoyl-N-(benzyloxy)nitrenium ion intermediate, which is the ultimate mutagenic species formed through acid-catalyzed solvolysis [1] [2]. However, this increased reactivity leads to faster degradation and reduced bioavailability of the compound.

The correlation with Hammett sigma values provides quantitative insight into the electronic effects. The negative ρ value (-0.57) indicates that electron-donating substituents actually enhance mutagenic activity, contrary to what might be expected based solely on chemical reactivity considerations [1] [12]. This relationship suggests that the biological activity is more dependent on the compound's ability to reach and interact with DNA rather than its intrinsic chemical reactivity.

Specific electron-withdrawing groups exhibit distinct patterns of influence on mutagenic activity. Nitro groups in the meta position generally reduce mutagenic activity despite increasing chemical reactivity, while halogen substituents show variable effects depending on their position and electronic properties [14] [16]. The trifluoromethyl group represents a particularly interesting case, as it combines strong electron-withdrawing character with significant steric bulk, leading to complex effects on both reactivity and binding.

The thermodynamic stability of the nitrenium ion intermediate is also affected by electron-withdrawing groups. While these groups stabilize the cationic intermediate through resonance delocalization, they also make the compound more susceptible to hydrolysis and other degradation pathways that reduce its effective concentration in biological systems [1] [17].

Predictive Computational Toxicology Models

Quantitative Structure-Activity Relationship Models

Computational toxicology models for N-benzoyl-N-(benzyloxy)benzamide and related compounds rely on quantitative structure-activity relationship (QSAR) approaches that correlate molecular descriptors with mutagenic activity. These models have demonstrated significant predictive capabilities for benzamide derivatives, with correlation coefficients ranging from R = 0.81 to R = 0.97 for various structural classes [15].

The QSAR models for N-acyloxy-N-alkoxybenzamides incorporate multiple types of molecular descriptors, including topological, geometrical, electronic, and hydrophobic parameters [19] [20]. The most successful models utilize frontier orbital energies, particularly the energy gap between HOMO and LUMO, which correlates with the compound's electronic reactivity and mutagenic potential [15]. These quantum chemical descriptors provide insight into the electron transfer processes involved in DNA damage mechanisms.

Hydrophobicity parameters, expressed as logarithmic partition coefficients (LogP), represent the dominant factor controlling mutagenicity levels in N-acyloxy-N-alkoxybenzamides [12] [13]. The correlation between LogP values and mutagenic activity shows a lower dependence (h = 0.22) compared to indirect mutagens (h = 1.0), reflecting the direct-acting nature of these compounds. This relationship indicates that membrane penetration and DNA binding affinity are more important than metabolic activation for these compounds.

The bilinear dependence of mutagenic activity on LogP values has been observed for certain benzamide derivatives, suggesting that optimal hydrophobicity exists for maximum mutagenic potential [13]. This relationship reflects the balance between cellular uptake (favored by moderate lipophilicity) and DNA binding (which may be compromised by excessive hydrophobicity). The polynomial correlation between LogP and antimicrobial activity observed in related nitrobenzamides supports this concept [21].

Machine learning approaches have been successfully applied to predict the toxicity of benzamide derivatives. Random Forest (RF) and k-nearest neighbors (kNN) algorithms have shown superior performance compared to traditional linear regression methods, achieving R² values of 0.66-0.70 for external validation sets [20]. These methods can capture non-linear relationships between molecular descriptors and toxicity that may not be apparent in conventional QSAR models.

The applicability domain of QSAR models represents a critical consideration for their reliable use in toxicity prediction. Models developed for N-acyloxy-N-alkoxybenzamides show reduced predictive coverage when strict applicability domains are applied, but demonstrate improved accuracy for compounds within the domain [20]. This trade-off between coverage and accuracy is particularly important for regulatory applications where false negative predictions could have serious consequences.

Consensus modeling approaches that combine predictions from multiple individual models have demonstrated superior performance compared to any single model [20]. The integration of different modeling methodologies (statistical, machine learning, and expert systems) provides more robust predictions and better uncertainty quantification. For N-benzoyl-N-(benzyloxy)benzamide specifically, such consensus approaches would combine QSAR predictions with structural alerts from expert systems.

Expert System Predictions

Expert system predictions for N-benzoyl-N-(benzyloxy)benzamide utilize knowledge-based approaches that incorporate structural alerts and mechanistic understanding of mutagenic pathways. The Derek Nexus system, developed by Lhasa Limited, represents the most widely used expert system for toxicity prediction and contains comprehensive databases of structural alerts for mutagenicity and other toxicological endpoints [22] [23] [24] [25].

The structural alert approach identifies molecular substructures (toxicophores) that are associated with specific toxicological outcomes. For N-benzoyl-N-(benzyloxy)benzamide, relevant alerts would include N-alkoxy amide structures, aromatic amine metabolites, and electrophilic species capable of DNA alkylation [24] [25]. These alerts are derived by experts using toxicological data and mechanistic knowledge of biological pathways.

Derek Nexus predictions achieve high accuracy with high coverage for mutagenicity assessment, with coverage rates of 90-98% and accuracy rates of 70-86% depending on the dataset [22]. The system provides qualitative predictions for and against toxicity, along with detailed reasoning based on the activated structural alerts and supporting evidence. This transparency is particularly valuable for regulatory applications where mechanistic justification is required.

The OECD principles for QSAR validation are met by expert systems like Derek Nexus through defined endpoints, transparent algorithms, appropriate applicability domains, internal validation, and mechanistic interpretation [24]. These principles ensure that the predictions are scientifically sound and suitable for regulatory use. The system's predictions are supported by QSAR Model Reporting Formats (QMRFs) that document the validation studies and performance characteristics.

Limitations of expert systems include their dependence on existing knowledge and potential for knowledge gaps in emerging chemical classes. For novel compounds like N-benzoyl-N-(benzyloxy)benzamide, the system's performance depends on the availability of structurally similar compounds in the training database and the accuracy of the underlying mechanistic assumptions [23] [25]. The system may also exhibit conservative bias by flagging potential toxicity alerts that may not be relevant in specific biological contexts.

Integration with other computational methods enhances the predictive capability of expert systems. The combination of Derek Nexus predictions with QSAR models and molecular modeling provides a comprehensive assessment of toxicological potential [25]. This multi-method approach is particularly valuable for complex compounds where multiple mechanisms of toxicity may be operative.

The continuous updating of expert system knowledge bases ensures that new scientific findings are incorporated into the prediction algorithms. Recent additions to Derek Nexus include alerts for novel toxicophores and refined reasoning rules based on accumulated experience with various chemical classes [23] [24]. This evolutionary approach maintains the relevance and accuracy of the predictions as scientific understanding advances.

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Exact Mass

331.12084340 g/mol

Monoisotopic Mass

331.12084340 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-11-2024

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